![molecular formula C17H24O2SSi B14378408 tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane CAS No. 89861-10-9](/img/structure/B14378408.png)
tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and a furan ring substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-(phenylsulfanyl)furan-3-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The tert-butyl(dimethyl)silyl group can be replaced with other silyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products
Oxidation: Phenylsulfoxide or phenylsulfone derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various silyl or functional group-substituted derivatives.
Scientific Research Applications
tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential use in medicinal chemistry for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane depends on its specific application. In organic synthesis, it acts as a protecting group for alcohols, preventing unwanted reactions at the hydroxyl site. The molecular targets and pathways involved would vary based on the specific reactions and applications it is used for.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyldimethylsilane
Uniqueness
tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane is unique due to the presence of the phenylsulfanyl group attached to the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
CAS No. |
89861-10-9 |
|---|---|
Molecular Formula |
C17H24O2SSi |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(2-phenylsulfanylfuran-3-yl)methoxy]silane |
InChI |
InChI=1S/C17H24O2SSi/c1-17(2,3)21(4,5)19-13-14-11-12-18-16(14)20-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 |
InChI Key |
SELMUCDYMDFNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(OC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


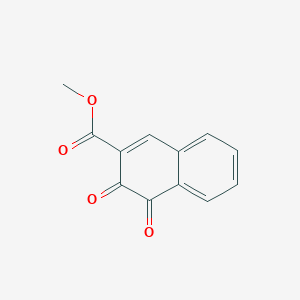
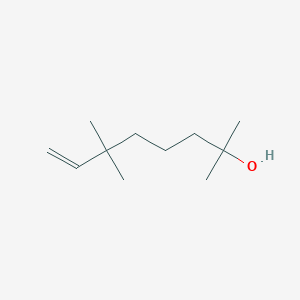
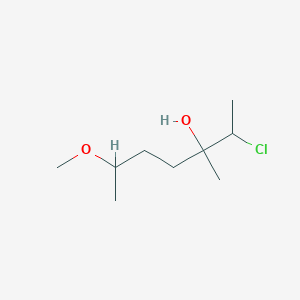
![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)
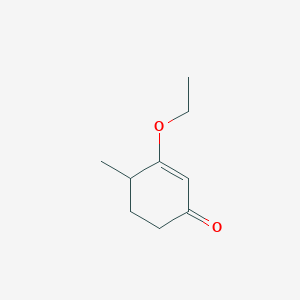

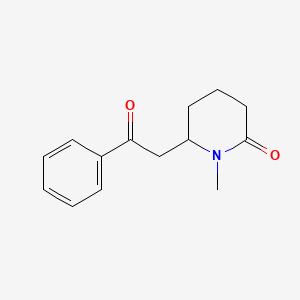
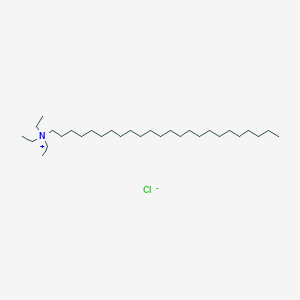
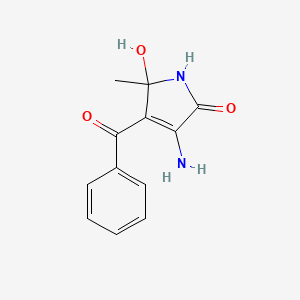
![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B14378368.png)
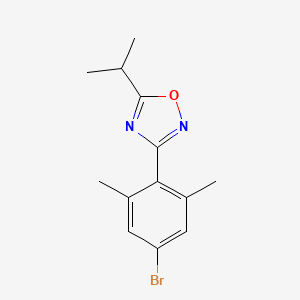
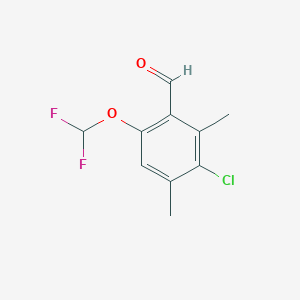

![4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14378395.png)
